Trideca-2,4,6,8,10,12-hexaynenitrile
Description
Trideca-2,4,6,8,10,12-hexaynenitrile is a highly unsaturated nitrile compound featuring a 13-carbon chain with six conjugated triple bonds and a terminal cyano group. This article compares its hypothesized characteristics with similar compounds, focusing on molecular structure, synthesis, reactivity, and applications.
Properties
CAS No. |
84356-86-5 |
|---|---|
Molecular Formula |
C13HN |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
trideca-2,4,6,8,10,12-hexaynenitrile |
InChI |
InChI=1S/C13HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H |
InChI Key |
OROZKPLETKDYMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#CC#CC#CC#CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10,12-hexaynenitrile typically involves the use of alkyne precursors and nitrile-forming reactions. One common method is the coupling of terminal alkynes with nitrile-containing compounds under specific reaction conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Trideca-2,4,6,8,10,12-hexaynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The alkyne groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be employed
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted alkynes
Scientific Research Applications
Trideca-2,4,6,8,10,12-hexaynenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Trideca-2,4,6,8,10,12-hexaynenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on formula.
Key Observations :
- Backbone Complexity : this compound’s linear, fully conjugated system contrasts with the diazatricyclic cores of compounds in –11, which incorporate nitrogen heteroatoms and fused rings.
- Functional Groups : Unlike CL-20’s nitro groups (explosive applications) , the nitrile group in Trideca-…hexaynenitrile suggests polar reactivity (e.g., hydrolysis to carboxylic acids or participation in cycloadditions).
Comparison :
- Diazatricyclic nitriles () rely on heterocyclic formation via amine-mediated cyclization, whereas Trideca-…hexaynenitrile would require sequential alkyne couplings to build the conjugated system.
- CL-20’s synthesis involves nitro group introduction under high-energy conditions , contrasting with nitriles’ typically milder nitrile group incorporation (e.g., substitution or dehydration).
Reactivity:
- Nitrile Group : Expected to undergo hydrolysis (to carboxylic acids) or serve as a dipole in cycloadditions, unlike the inert nitro groups in CL-20 .
- Conjugated System : The hexaynenitrile’s triple bonds may enable conductive or luminescent material applications, whereas diazatricyclic nitriles () are explored as medicinal scaffolds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
